molecular formula C9H17NO2 B13161439 3-(3-Hydroxy-3-methylbutyl)pyrrolidin-2-one

3-(3-Hydroxy-3-methylbutyl)pyrrolidin-2-one

Cat. No.: B13161439
M. Wt: 171.24 g/mol
InChI Key: DZCWKVQOPLNMPH-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-3-methylbutyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are commonly found in various natural products and synthetic compounds. This compound is characterized by the presence of a hydroxy group and a methyl group attached to the butyl side chain, making it a unique derivative of pyrrolidin-2-one.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-3-methylbutyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in tuning the selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-3-methylbutyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-3-methylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(3-hydroxy-3-methylbutyl)pyrrolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-9(2,12)5-3-7-4-6-10-8(7)11/h7,12H,3-6H2,1-2H3,(H,10,11)

InChI Key

DZCWKVQOPLNMPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CCNC1=O)O

Origin of Product

United States

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